molecular formula C7H12N2S B12445206 (1-(5-Methylthiophen-2-yl)ethyl)hydrazine CAS No. 1016511-14-0

(1-(5-Methylthiophen-2-yl)ethyl)hydrazine

Cat. No.: B12445206
CAS No.: 1016511-14-0
M. Wt: 156.25 g/mol
InChI Key: LPWIGJNIKZJPJV-UHFFFAOYSA-N
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Description

(1-(5-Methylthiophen-2-yl)ethyl)hydrazine ( 1016511-14-0) is a valuable hydrazine-containing building block in medicinal chemistry and chemical biology research. Its molecular structure, featuring a 5-methylthiophene ring and a hydrazine functional group, makes it a versatile precursor for the synthesis of more complex heterocyclic systems. This compound serves as a critical synthetic intermediate in the design and development of novel pharmacologically active molecules. Research indicates that analogous thiophene-hydrazone hybrids are investigated as potential inhibitors of monoamine oxidase (MAO) enzymes, which are significant targets for neurological disorders such as depression and Parkinson's disease . Furthermore, the thiophene ring is a privileged scaffold in drug discovery, found in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The methyl substituent on the thiophene ring can be utilized to fine-tune the lipophilicity and electronic properties of the final molecule, thereby influencing its bioavailability and binding affinity to biological targets. Researchers employ this reagent to create hydrazone derivatives by condensing it with various carbonyl compounds (aldehydes or ketones). The resulting hydrazones can be further explored for their chelating properties, with applications in developing metal-based complexes for catalytic or therapeutic studies, such as anticancer agents involving palladium or platinum . Handle this compound with appropriate safety precautions in a controlled laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1016511-14-0

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)ethylhydrazine

InChI

InChI=1S/C7H12N2S/c1-5-3-4-7(10-5)6(2)9-8/h3-4,6,9H,8H2,1-2H3

InChI Key

LPWIGJNIKZJPJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NN

Origin of Product

United States

Preparation Methods

Mechanism

$$
\text{R-C=O} + \text{NH}2\text{NH}2 \rightarrow \text{R-C=N-NH}2 + \text{H}2\text{O}
$$
Where R = 5-methylthiophen-2-yl ethyl.

Experimental Considerations

  • Reagents : Hydrazine hydrate (80–100% w/w) is typically used under reflux in ethanol or methanol.
  • Conditions : Reaction temperatures range from 50–100°C, with yields influenced by steric and electronic factors of the carbonyl substrate.
  • Example : In analogous syntheses, hydrazinolysis of 2-acetylthiophenes with hydrazine hydrate yields pyrazole derivatives.
Parameter Typical Values for Analogous Reactions
Hydrazine Hydrate 1.2–3.0 equivalents
Solvent Ethanol, methanol, THF
Temperature 50–100°C
Reaction Time 2–24 hours

Reduction of Nitro Compounds

Another method involves reducing a nitro group in a 5-methylthiophen-2-yl ethyl nitro compound to form the corresponding amine, followed by diazotization and coupling with hydrazine.

Steps

  • Nitration : Introduce a nitro group to a thiophene derivative.
  • Reduction : Use catalytic hydrogenation (H₂/Pd) or chemical reducing agents (e.g., Fe/HCl) to convert nitro to amine.
  • Diazotization : Treat the amine with NaNO₂/HCl at 0–5°C to form a diazonium salt.
  • Hydrazine Coupling : React the diazonium salt with hydrazine hydrate to yield the hydrazine derivative.

Challenges

  • Steric Hindrance : The 5-methylthiophen-2-yl group may hinder nitration or reduction efficiency.
  • Yield Optimization : Diazotization requires precise temperature control to avoid side reactions.

Cyclization or Condensation Reactions

Hydrazine hydrate participates in cyclization reactions with intermediates like chalcones or pyrimidine-2-thiones to form fused heterocycles. For this compound, a similar strategy could be applied if a suitable cyclic intermediate is available.

Example from Literature

In the synthesis of pyrazole derivatives, hydrazine hydrate reacts with chalcones (α,β-unsaturated carbonyl compounds) to form pyrazolines:
$$
\text{Chalcone} + \text{Hydrazine} \rightarrow \text{Pyrazoline}
$$
For this compound, a chalcone precursor with the 5-methylthiophen-2-yl ethyl moiety would need to be synthesized first.

Key Factors

  • Base Catalysis : Potassium tert-butoxide or KOH often facilitates condensation.
  • Solvent : Methanol or ethanol is preferred for hydrazine-mediated cyclizations.

Alternative Routes: Alkylation of Hydrazine Derivatives

Direct alkylation of hydrazine with a 5-methylthiophen-2-yl ethyl halide or tosylate could theoretically yield the target compound. However, this method is less common due to the instability of hydrazine derivatives and competing side reactions.

Reaction Pathway

$$
\text{NH}2\text{NH}2 + \text{R-X} \rightarrow \text{R-NH-NH}_2 + \text{HX}
$$
Where R = 5-methylthiophen-2-yl ethyl and X = halogen or tosylate.

Limitations

  • Low Yields : Alkylation of hydrazine often leads to polyalkylation or decomposition.
  • Catalyst Requirements : Transition metal catalysts (e.g., Pd) may be needed for efficient coupling.

Synthetic Challenges and Considerations

  • Purity : The compound is listed as discontinued in commercial catalogs, suggesting challenges in scalability or purification.
  • By-Product Formation : Competing reactions (e.g., oxidation of hydrazine to carbohydrazide) may reduce yields.
  • Stability : Hydrazines are sensitive to light and oxygen, requiring inert atmospheres during synthesis.

Summary of Plausible Methods

Method Advantages Limitations
Hydrazinolysis of Ketone High yield potential Requires carbonyl precursor synthesis
Reduction of Nitro Compound Well-established protocols Multi-step, low selectivity
Cyclization with Chalcone Direct route to fused heterocycles Limited precursor availability
Alkylation of Hydrazine Simple stoichiometry Side reactions, low yields

Chemical Reactions Analysis

(1-(5-Methylthiophen-2-yl)ethyl)hydrazine undergoes various chemical reactions, including:

Scientific Research Applications

(1-(5-Methylthiophen-2-yl)ethyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(5-Methylthiophen-2-yl)ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and electronic properties of selected hydrazine derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
(1-(5-Methylthiophen-2-yl)ethyl)hydrazine 5-methylthiophen-2-yl, ethylidene 156.25 Sulfur-rich aromatic system; used in antimicrobial agents
1-(5-Chloro-6-fluorobenzothiazol-2-yl)hydrazine Benzothiazole, Cl, F 231.67 Electron-withdrawing groups enhance optoelectronic properties
(E)-1-((5′-Bromo-bithiophen-5-yl)methylene)-2-(pentafluorophenyl)hydrazine Bithiophene, Br, pentafluorophenyl 463.26 Extended π-conjugation; intramolecular N–H···F interactions
2-[(1-Methylbenzimidazol-2-yl)sulfanyl]-N′-[(5-methylthiophen-2-yl)methylene]acetohydrazide Benzimidazole, thiophene 385.47 Dual heterocyclic system; potential kinase inhibition

Key Observations :

  • Electron-deficient substituents (e.g., Cl, F, NO₂) in benzothiazole derivatives (e.g., ) lower HOMO-LUMO gaps compared to thiophene-based analogs, enhancing charge-transfer properties.
  • Sulfur-containing groups (thiophene, thiazole) improve solubility in nonpolar solvents and enable π-π stacking in crystal structures .
  • Bulkier substituents (e.g., bithiophene in ) reduce rotational freedom, stabilizing planar configurations critical for optoelectronic applications.

Critical Insights :

  • Thiophene-based hydrazines (e.g., ) exhibit broader-spectrum antimicrobial activity compared to benzothiazole analogs, likely due to enhanced lipophilicity from the thiophene ring.
  • Nitrophenyl-thiazole hydrazones (e.g., ) show superior enzyme inhibition due to strong electron-withdrawing effects stabilizing ligand-receptor interactions.

Biological Activity

(1-(5-Methylthiophen-2-yl)ethyl)hydrazine is a hydrazine derivative notable for its unique structural features, including a 5-methylthiophen-2-yl moiety linked to an ethyl chain. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

  • Molecular Formula : C10_{10}H12_{12}N2_{2}S
  • Molar Mass : Approximately 156.25 g/mol
  • Structure : The compound features a hydrazine functional group, which is known for its reactivity and biological significance.

Biological Activities

Research indicates that hydrazine derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with hydrazine moieties can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some hydrazine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The specific mechanism of action often involves the induction of apoptosis in cancer cells.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are critical in disease progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectivePotential protective effects on neuronal cells

Case Study 1: Anticancer Activity

A study investigated the effect of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response. Apoptotic markers were observed through flow cytometry analysis, confirming the compound's role in inducing apoptosis.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Structural Comparisons

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
1-(5-Ethylthiophen-2-yl)ethylhydrazineSimilar thiophene structureDifferent alkyl group affecting solubility
3-(1-(5-Methylthiophen-2-yl)methylene)Contains a methylene bridgePotentially different reactivity and stability
4-Hydrazinobenzoic acidAromatic ring structure without thiopheneKnown for different biological activities

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